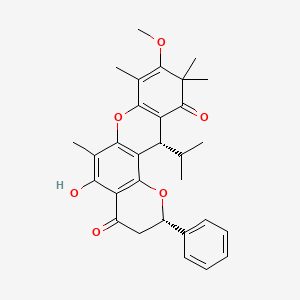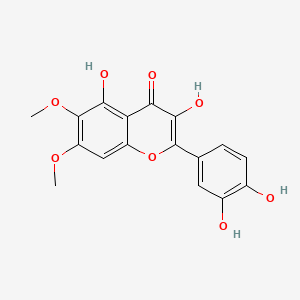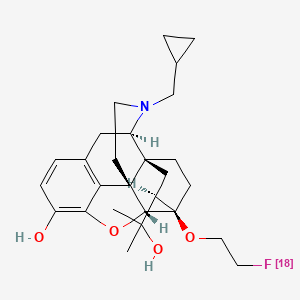
Fdpn F-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fdpn F-18, also known as 6-O-(2-[18F]fluoroethyl)-6-O-desmethyldiprenorphine, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a fluorine-18 labeled derivative of diprenorphine, an opioid receptor ligand. The compound is primarily used for imaging the opioidergic system in the brain, providing valuable insights into various neurological and psychiatric conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fdpn F-18 typically involves the radiofluorination of a precursor compound. One common method is the nucleophilic substitution reaction, where [18F]fluoride is used to replace a leaving group in the precursor molecule. The reaction is usually carried out in the presence of a phase transfer catalyst and a suitable solvent, such as acetonitrile .
Industrial Production Methods
Industrial production of this compound involves automated radiosynthesis using specialized equipment. The process starts with the production of [18F]fluoride in a cyclotron, followed by its incorporation into the precursor molecule through nucleophilic substitution. The final product is then purified using solid-phase extraction (SPE) cartridges to ensure high radiochemical purity .
Análisis De Reacciones Químicas
Types of Reactions
Fdpn F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound can also participate in other types of chemical reactions, such as oxidation and reduction, depending on the functional groups present in the molecule .
Common Reagents and Conditions
Nucleophilic Substitution: [18F]fluoride, phase transfer catalyst, acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major product formed from the nucleophilic substitution reaction is this compound itself. Other reactions, such as oxidation or reduction, can lead to the formation of various derivatives depending on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Fdpn F-18 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Neurology and Psychiatry: Used in PET imaging to study the opioidergic system in the brain, helping to understand conditions like addiction, depression, and chronic pain.
Oncology: Investigated for its potential in imaging certain types of tumors that express opioid receptors.
Pharmacology: Used to study the binding kinetics and distribution of opioid receptor ligands in vivo.
Mecanismo De Acción
Fdpn F-18 exerts its effects by binding to opioid receptors in the brain. The compound is a non-specific opioid receptor ligand, meaning it can bind to multiple types of opioid receptors. Once bound, it emits positrons, which are detected by PET imaging to visualize the distribution of the compound in the brain. This allows researchers to study the activity and density of opioid receptors in various regions of the brain .
Comparación Con Compuestos Similares
Fdpn F-18 is unique in its ability to provide high-resolution images of the opioidergic system due to the longer half-life of fluorine-18 compared to other radioisotopes like carbon-11. Some similar compounds include:
[18F]fluoroethyl-buprenorphine: Another fluorine-18 labeled opioid receptor ligand used in PET imaging.
[18F]fluoroethyl-phenethyl-orvinol: A fluorine-18 labeled partial agonist for opioid receptors.
[18F]fluorodeoxyglucose (FDG): A widely used PET radiotracer for imaging glucose metabolism, though not specific to opioid receptors.
This compound stands out due to its specific application in imaging the opioidergic system, providing valuable insights into neurological and psychiatric conditions.
Propiedades
Número CAS |
315209-00-8 |
|---|---|
Fórmula molecular |
C27H36FNO4 |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-15-(2-(18F)fluoranylethoxy)-16-(2-hydroxypropan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C27H36FNO4/c1-24(2,31)19-14-25-7-8-27(19,32-12-10-28)23-26(25)9-11-29(15-16-3-4-16)20(25)13-17-5-6-18(30)22(33-23)21(17)26/h5-6,16,19-20,23,30-31H,3-4,7-15H2,1-2H3/t19-,20-,23-,25-,26+,27-/m1/s1/i28-1 |
Clave InChI |
VKHMXTVEQIZBFB-OTYPXZCOSA-N |
SMILES isomérico |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCC[18F])O |
SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCCF)O |
SMILES canónico |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCCF)O |
Sinónimos |
18F-DPN 6-O-(2-(18F)fluoroethyl)-6-O-desmethyldiprenorphine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


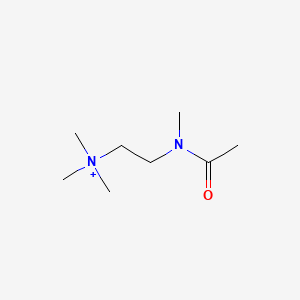
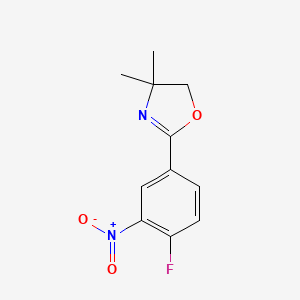
![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)
![4-Nitro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-1,6-diium-1,6-diolate](/img/structure/B1235488.png)
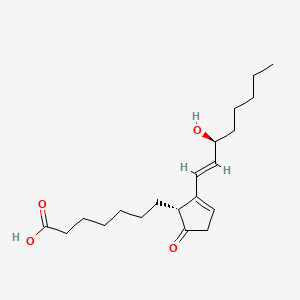
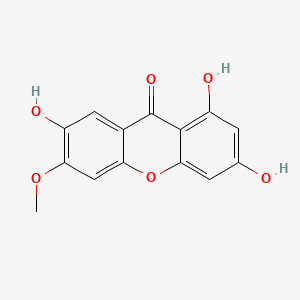
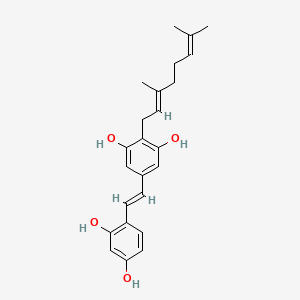
![2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol](/img/structure/B1235496.png)

![4-[[[1-[[2-(3-Chlorophenyl)-5-methyl-4-oxazolyl]methyl]-3-piperidinyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235500.png)
![8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone](/img/structure/B1235501.png)
![4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235502.png)
